Lipophilicity (XLogP3) Comparison: Balanced LogP for Fragment-Like Properties
The target compound exhibits an XLogP3 of 1.2, placing it within the optimal fragment-like lipophilicity range (XLogP3 ≤ 3). In contrast, the shorter ethanamine analog (CAS 777056-71-0) has an XLogP3 of -0.1, making it substantially more polar and potentially less membrane-permeable. The 3,5-dimethyl analog (CAS 1171866-00-4) has an XLogP3 of 2.0, which is higher and may increase non-specific binding and metabolic clearance risk. This 1.3-unit spread in logP across the series means the target compound provides the most balanced lipophilicity for passive permeability while maintaining acceptable aqueous solubility .
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine (CAS 777056-71-0): XLogP3 = -0.1; 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine (CAS 1171866-00-4): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. ethanamine analog; ΔXLogP3 = -0.8 vs. dimethyl analog |
| Conditions | Predicted XLogP3 values from BOC Sciences product pages (consensus algorithm). |
Why This Matters
For procurement in fragment-based screening, this intermediate lipophilicity maximizes the probability of detecting specific binding (high LE) without triggering non-specific assay artifacts common to more lipophilic fragments.
